molecular formula C9H7FN4OS B12246197 1-(4-Fluorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea

1-(4-Fluorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea

Cat. No.: B12246197
M. Wt: 238.24 g/mol
InChI Key: CUGAGWQPDNMMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group and a thiadiazolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 4-fluoroaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-3-(1,3,4-thiadiazol-2-yl)urea: Similar structure but with a methyl group instead of fluorine.

    1-(4-Nitrophenyl)-3-(1,3,4-thiadiazol-2-yl)urea: Similar structure but with a nitro group instead of fluorine.

The uniqueness of this compound lies in its specific chemical properties imparted by the fluorine atom, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H7FN4OS

Molecular Weight

238.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C9H7FN4OS/c10-6-1-3-7(4-2-6)12-8(15)13-9-14-11-5-16-9/h1-5H,(H2,12,13,14,15)

InChI Key

CUGAGWQPDNMMIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=CS2)F

Origin of Product

United States

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